molecular formula C20H21NO3S2 B2819451 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2097899-79-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2819451
CAS No.: 2097899-79-9
M. Wt: 387.51
InChI Key: GHCITHBPGHLJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide is a structurally complex amide derivative featuring a bithiophene moiety, a hydroxyethyl linker, and a 4-methoxyphenylpropanamide backbone. Its synthesis likely involves coupling reactions, as inferred from analogous propanamide derivatives in the literature .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-24-15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-19(26-17)18-3-2-12-25-18/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCITHBPGHLJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bithiophene core, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond with the methoxyphenyl group under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or tosylates can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can participate in π-π interactions, while the hydroxyethyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Propanamide Derivatives with Flavone Moieties

Compounds VIj and VIk from incorporate a 4-methoxyphenylpropanamide chain linked to a chromenone (flavone) core. Key differences include:

Benzothiazole-Linked Propanamides

lists N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide , which replaces the bithiophene with a benzothiazole ring. Structural contrasts include:

  • Substituent Effects : The chloro group in the benzothiazole derivative may reduce solubility compared to the methoxy group in the target compound.
  • Binding Interactions : Benzothiazole’s heterocyclic nitrogen could facilitate hydrogen bonding, unlike the sulfur-rich bithiophene .

Anti-Inflammatory Amides from Lycium yunnanense

Compound 4 (), 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, shares a hydroxyethyl linker and methoxyphenyl group but uses an acrylamide backbone. Notable distinctions:

  • Bioactivity : Compound 4 exhibits anti-inflammatory activity (IC₅₀ < 17.21 μM), suggesting the target compound’s hydroxyethyl and methoxyphenyl groups may similarly enhance pharmacodynamic profiles.
  • Backbone Rigidity : The acrylamide’s double bond introduces rigidity absent in the target compound’s flexible propanamide chain .

Backbone-Modified Analogues

α-Thioamide Derivatives

describes 2-(4-Methoxybenzenethio)propanamide , where a thioether replaces the amide oxygen. Key differences:

  • Synthesis : Requires sodium-mediated thiol substitution, contrasting with standard amidation routes for the target compound .

Pyrazole-Containing Propanamides

Compound 7 (), (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide , features a pyrazole core. Comparisons include:

  • Heterocyclic Influence : Pyrazole’s nitrogen-rich structure may enhance metal chelation or hydrogen bonding versus the bithiophene’s electron-delocalizing properties.
  • Synthetic Complexity : The multi-step synthesis (yield 64%) highlights challenges in introducing heterocycles compared to bithiophene coupling .

Physicochemical and Pharmacological Data

Table 1. Comparative Analysis of Propanamide Derivatives

Compound Name Key Structural Features Melting Point (°C) Yield (%) Bioactivity (IC₅₀) Reference ID
Target Compound Bithiophene, hydroxyethyl, 4-methoxyphenyl Not reported Not reported Not reported -
VIk () Flavone, 4-methoxyphenylpropanamide 240–242 60 Not reported
Compound 4 () Acrylamide, 4-hydroxy-3-methoxyphenyl Not reported Not reported <17.21 μM
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole, 3-chlorophenyl Not reported Not reported Not reported
2-(4-Methoxybenzenethio)propanamide Thioamide, 4-methoxyphenyl Not reported Not reported Not reported

Q & A

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR: Verify proton environments (e.g., hydroxyethyl -OH at δ 2.8–3.2 ppm, methoxyphenyl -OCH₃ at δ 3.7–3.9 ppm).
  • ¹³C NMR: Confirm carbonyl (C=O) resonance at ~170 ppm and aromatic carbons (110–150 ppm) .

X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the bithiophene and propanamide groups .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₁NO₃S₂) with <2 ppm error .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?

Advanced Research Question
Key Modifications :

  • Bithiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance π-π stacking with kinase ATP-binding pockets .
  • Propanamide chain variation : Replace 4-methoxyphenyl with fluorinated aryl groups to improve metabolic stability .
    Methodology :
  • In silico docking : Use AutoDock Vina to predict binding poses against kinases (e.g., EGFR, BRAF).
  • In vitro profiling : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .

What strategies mitigate challenges in scaling up the synthesis while maintaining reproducibility?

Advanced Research Question

Process Optimization :

  • Replace batch reactions with flow chemistry for thiophene cyclization, ensuring consistent temperature/pH control .
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).

Purification Scalability :

  • Transition from HPLC to flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .

Quality Control :

  • Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

How can researchers investigate the compound’s potential in material science applications, such as organic semiconductors?

Advanced Research Question

Electrochemical Characterization :

  • Cyclic Voltammetry (CV): Measure HOMO/LUMO levels (expected: HOMO ~ -5.2 eV, LUMO ~ -3.1 eV due to bithiophene conjugation) .

Thin-Film Fabrication :

  • Spin-coat the compound onto ITO substrates and assess charge mobility via Space-Charge-Limited Current (SCLC) measurements.

Stability Testing :

  • Expose films to UV light (λ = 365 nm) and track degradation via UV-Vis spectroscopy .

What computational methods are effective for predicting metabolic pathways and toxicity profiles?

Advanced Research Question

ADMET Prediction :

  • Use SwissADME to estimate solubility (LogS), CYP450 inhibition, and blood-brain barrier permeability .

Metabolite Identification :

  • Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .

Toxicogenomics :

  • Map potential off-target interactions using Tox21 high-throughput screening data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.